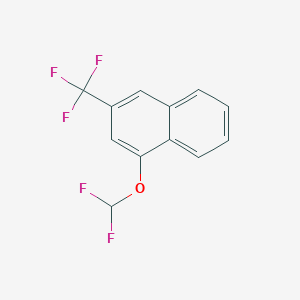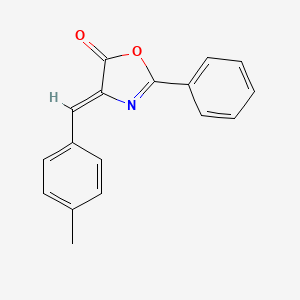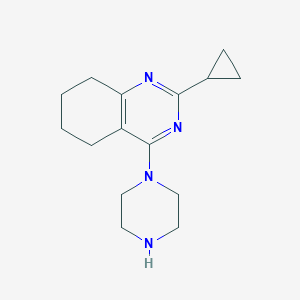![molecular formula C17H12ClN B11855791 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline CAS No. 5464-25-5](/img/structure/B11855791.png)
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline is a chemical compound with the molecular formula C17H12ClN. It is also known by other names such as 2-[2-(4-chlorophenyl)ethenyl]quinoline and 2-p-chlorostyryl quinoline . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline typically involves the reaction of 2-chloroquinoline with styrene derivatives under specific conditions. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of aryl halides with alkenes . The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, saturated quinoline derivatives, and various substituted quinolines depending on the specific reagents and conditions used .
科学的研究の応用
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-[(E)-2-(4-chlorophenyl)ethenyl]quinoline: A closely related compound with similar chemical properties.
2-(4-chlorophenyl)-4-quinolinol: Another derivative with distinct biological activities.
2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline: Known for its unique pharmacological properties.
Uniqueness
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline stands out due to its specific structural features, which confer unique reactivity and biological activity
特性
CAS番号 |
5464-25-5 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC名 |
4-[(E)-2-(2-chlorophenyl)ethenyl]quinoline |
InChI |
InChI=1S/C17H12ClN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-12H/b10-9+ |
InChIキー |
DVQQCTSFLJNTCY-MDZDMXLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



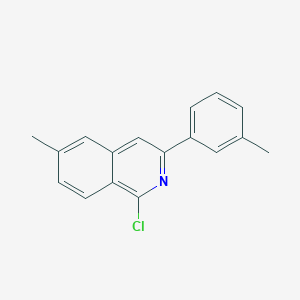
![2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)





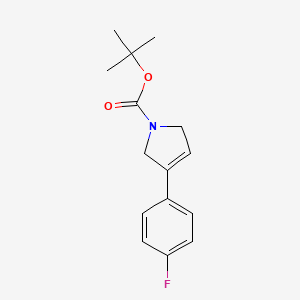
![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one](/img/structure/B11855775.png)
